(4-(Methylamino)piperidin-1-yl)(phenyl)methanone (4-(Methylamino)piperidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 92032-54-7
VCID: VC3380395
InChI: InChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
SMILES: CNC1CCN(CC1)C(=O)C2=CC=CC=C2
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone

CAS No.: 92032-54-7

Cat. No.: VC3380395

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone - 92032-54-7

Specification

CAS No. 92032-54-7
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name [4-(methylamino)piperidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Standard InChI Key FJOZONKRMICPLS-UHFFFAOYSA-N
SMILES CNC1CCN(CC1)C(=O)C2=CC=CC=C2
Canonical SMILES CNC1CCN(CC1)C(=O)C2=CC=CC=C2

Introduction

Structural Characteristics and Identification

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone belongs to the class of piperidine derivatives featuring an amide linkage. The compound's structure contains several key functional groups that define its chemical behavior and potential biological interactions.

Chemical Identity and Nomenclature

The compound is characterized by specific identifiers that establish its unique chemical identity:

Table 1: Chemical Identifiers of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone

Identifier TypeValue
PubChem CID50989054
CAS Registry Number92032-54-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
IUPAC Name[4-(methylamino)piperidin-1-yl]-phenylmethanone
InChIInChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
InChIKeyFJOZONKRMICPLS-UHFFFAOYSA-N
SMILESCNC1CCN(CC1)C(=O)C2=CC=CC=C2

The compound is also known by several synonyms, including:

  • 1-benzoyl-N-methylpiperidin-4-amine

  • 4-Piperidinamine, 1-benzoyl-N-methyl-

  • [4-(methylamino)piperidin-1-yl]-phenylmethanone

Structural Features

The molecule possesses several distinctive structural elements:

  • A six-membered piperidine heterocyclic ring

  • A phenyl ring connected to the piperidine nitrogen via a carbonyl group

  • A methylamino group (-NHCH3) at the 4-position of the piperidine ring

  • Two nitrogen atoms with different chemical environments (amide and amine)

  • One carbonyl group forming an amide bond with the piperidine nitrogen

The piperidine ring likely adopts a chair conformation in its most stable state, with the methylamino group preferentially occupying an equatorial position to minimize steric interactions.

Physicochemical Properties

Understanding the physicochemical properties of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is crucial for predicting its behavior in various environments and its potential interactions with biological systems.

Physical Properties

Table 2: Physical Properties of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone

PropertyValueNotes
Physical StateLikely a solid at room temperatureBased on structural characteristics
ColorNot specified in literature-
Molecular Weight218.29 g/mol -
DensityNot specified in literature-
Melting PointNot specified in literature-
Boiling PointNot specified in literature-

Chemical Properties and Reactivity

The chemical reactivity of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is influenced by its functional groups:

  • The secondary amine group (methylamino) at the 4-position can act as:

    • A nucleophile in alkylation reactions

    • A hydrogen bond donor through its N-H bond

    • A Brønsted base due to the lone pair on nitrogen

  • The amide bond between the phenyl group and piperidine:

    • Is relatively stable to hydrolysis compared to esters

    • Exhibits restricted rotation due to partial double-bond character

    • The carbonyl oxygen can function as a hydrogen bond acceptor

  • The phenyl ring:

    • Can undergo electrophilic aromatic substitution reactions

    • Contributes to the lipophilicity of the molecule

    • Can participate in π-π stacking interactions with aromatic systems

Analytical Characterization

Comprehensive analytical characterization of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone would involve multiple complementary techniques to confirm its structure, assess its purity, and determine its physicochemical properties.

Infrared Spectroscopy

Key expected IR absorptions would include:

  • Amide C=O stretch: approximately 1630-1650 cm⁻¹

  • N-H stretch (from secondary amine): approximately 3300-3400 cm⁻¹

  • C-H stretches (aromatic): approximately 3030-3080 cm⁻¹

  • C-H stretches (aliphatic): approximately 2850-2950 cm⁻¹

  • C=C stretches (aromatic): approximately 1450-1600 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

Table 3: Expected NMR Spectral Characteristics

Proton/Carbon TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic protons7.30-7.80 (multiplet, 5H)125-135
Piperidine CH₂ adjacent to amide N3.50-4.30 (multiplet, 4H)40-50
Piperidine CH bearing methylamino2.60-3.00 (multiplet, 1H)50-60
Remaining piperidine CH₂1.50-2.00 (multiplet, 4H)25-35
N-CH₃2.40-2.50 (singlet, 3H)30-35
N-H1.50-2.00 (broad singlet, 1H)-
Carbonyl carbon-170-175

Mass Spectrometry

In positive ionization mode mass spectrometry, expected key signals would include:

  • Molecular ion [M+H]⁺: m/z 219

  • Potential fragment ions:

    • Loss of methylamine: m/z 188

    • Benzoyl fragment: m/z 105

    • Other diagnostic fragments from cleavage of the piperidine ring

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for both analysis and purification, typically employing:

  • Reverse-phase C18 column

  • Mobile phase: acetonitrile/water gradient with buffer (e.g., formic acid, ammonium formate)

  • UV detection at approximately 220-230 nm (amide chromophore) and 254-260 nm (phenyl group)

Gas chromatography might be challenging without derivatization due to the polar functional groups and relatively high molecular weight.

Research Applications and Future Directions

The compound (4-(Methylamino)piperidin-1-yl)(phenyl)methanone holds potential for various research applications across multiple disciplines.

Medicinal Chemistry Applications

As a scaffold for developing bioactive compounds, this molecule presents several opportunities:

  • Structure-activity relationship (SAR) studies through systematic modification of:

    • The phenyl ring (substitution, replacement with other aromatic or heterocyclic systems)

    • The methylamino group (extension, branching, replacement with other functionalities)

    • The piperidine ring (size alteration, introduction of additional substituents)

  • Incorporation into focused compound libraries for biological screening against specific targets or phenotypic assays

  • Development of molecular probes by attaching reporter groups (fluorescent tags, photoaffinity labels) at appropriate positions

Organic Synthesis Applications

The molecule could serve as:

  • An intermediate in the synthesis of more complex structures

  • A model compound for developing selective functionalization methodologies for piperidine derivatives

  • A substrate for exploring novel transformations of amide or amine functional groups

Future Research Directions

Several promising research avenues could be pursued:

  • Comprehensive determination of physicochemical properties through experimental measurements

  • Development of optimized synthetic routes with improved yields and scalability

  • Systematic biological screening to identify potential therapeutic applications

  • Computational studies to predict binding to potential biological targets

  • Investigation of structure-property relationships to guide the design of derivatives with enhanced properties

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